N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide
Description
Properties
IUPAC Name |
N-[2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-naphthalen-2-yloxyacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28FN3O2/c1-28-12-14-29(15-13-28)24(20-6-9-22(26)10-7-20)17-27-25(30)18-31-23-11-8-19-4-2-3-5-21(19)16-23/h2-11,16,24H,12-15,17-18H2,1H3,(H,27,30) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XSAWFSPCZMMJQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)COC2=CC3=CC=CC=C3C=C2)C4=CC=C(C=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28FN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-(4-fluorophenyl)-2-(4-methylpiperazin-1-yl)ethyl)-2-(naphthalen-2-yloxy)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological activities, structure-activity relationships (SAR), and relevant case studies.
- Chemical Name : this compound
- Molecular Formula : C20H23F2N3O
- Molecular Weight : 359.41 g/mol
- CAS Number : 903251-88-7
- SMILES Notation : CN1CCN(CC1)C(C(C(=O)O)C(=O)N)C(Cc1cccc2c1cccc2)F
Synthesis
The synthesis of this compound typically involves the alkylation of piperazine derivatives with naphthalene-based acetamides. The introduction of the fluorine atom is crucial for enhancing the compound's lipophilicity and biological activity.
Anticonvulsant Activity
Research has indicated that compounds similar to this compound exhibit anticonvulsant properties. For example, studies on related piperazine derivatives have shown promising results in animal models of epilepsy, particularly in the maximal electroshock (MES) test, where certain derivatives demonstrated effective seizure protection at various dosages .
Antitubercular Activity
In a study focused on anti-tubercular agents, derivatives of similar structures were evaluated against Mycobacterium tuberculosis. Some compounds exhibited significant inhibitory concentrations (IC50 values ranging from 1.35 to 2.18 μM), indicating that modifications in the piperazine structure could lead to enhanced anti-tubercular activity .
Structure-Activity Relationship (SAR)
The SAR analysis suggests that the presence of specific substituents on the piperazine ring and the naphthalene moiety significantly influences the biological activity. For instance:
| Compound Structure | Activity | Notes |
|---|---|---|
| Simple piperazine derivatives | Moderate anticonvulsant | Lipophilicity affects CNS penetration |
| Fluorinated analogs | Enhanced activity | Increased binding affinity due to lipophilicity |
| Naphthalene substitutions | Improved efficacy | Modulates interaction with biological targets |
Case Studies
- Anticonvulsant Efficacy : A study demonstrated that certain piperazine derivatives showed protective effects in MES tests at doses of 100 mg/kg and 300 mg/kg, highlighting their potential as anticonvulsants .
- Antitubercular Screening : In another investigation, a series of substituted benzamide derivatives were synthesized and tested against M. tuberculosis, revealing that specific modifications could enhance their efficacy against this pathogen .
- Cytotoxicity Assessments : Compounds were also evaluated for cytotoxicity against human embryonic kidney cells (HEK-293), showing that many derivatives were non-toxic at therapeutic concentrations, suggesting a favorable safety profile for further development .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Heterocyclic Amine Modifications
- Morpholine vs. 4-Methylpiperazine: N-(2-Morpholinoethyl)-2-(naphthalen-2-yloxy)acetamide () replaces 4-methylpiperazine with morpholine. Morpholine’s lower basicity (pKa ~5.6 vs. Despite this, it exhibited cytotoxicity in HeLa cells (IC₅₀ ≈ 3.16 µM), comparable to cisplatin . The target compound’s 4-methylpiperazine may enhance solubility and CNS penetration due to increased basicity, though cytotoxicity data are pending .
Aromatic Group Variations
- Naphthalen-2-yloxy vs. Benzothiazole :
- N-(1,3-Benzothiazol-2-yl)-2-(4-methylpiperazin-1-yl)acetamide () substitutes naphthalen-2-yloxy with benzothiazole. Benzothiazole’s planar structure and sulfur atom may alter binding modes via hydrogen bonding or metal coordination, but its smaller size reduces lipophilicity (logP likely lower than the target’s naphthyl group) .
- Naphthalen-2-yloxy vs. Tosylpiperazine :
Halogen and Substituent Positioning
- 4-Fluorophenyl vs. 4-Chlorophenyl: N-[2-(4-Chlorophenyl)-2-(4-methylpiperazin-1-yl)ethyl]-2-(3-methylphenoxy)acetamide () replaces fluorine with chlorine. Chlorine’s larger atomic radius and stronger electron-withdrawing effect could enhance receptor binding but reduce metabolic stability. The 3-methylphenoxy group may sterically hinder interactions compared to the target’s naphthyloxy .
- 4-Fluorophenyl vs. The target’s naphthyloxy group offers superior lipophilicity (logP ~2.7 vs. ~3.0 estimated) for membrane permeability .
Key Observations :
- Cytotoxicity : Morpholine analogs () show potent activity, suggesting the naphthalen-2-yloxy group is critical for cytotoxicity. The target compound’s piperazine may enhance efficacy if solubility is optimized.
- Metabolic Stability : Fluorine in the target compound may reduce oxidative metabolism compared to chlorine or hydrogen substituents .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
